Reactivity Potential: Distinct Hydrogen Bonding Profile for Crystallography and Molecular Recognition
3-Amino-2-chloro-3-oxopropionic acid possesses a uniquely high count of hydrogen bond donors (2) and acceptors (3) compared to its closest non-chlorinated analog, 3-amino-3-oxopropanoic acid (malonamic acid), which has 2 donors and 2 acceptors [1][2]. This quantitative difference in hydrogen bonding capacity enhances its potential for forming stable interactions with biological targets and facilitates the formation of ordered crystal structures.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | Hydrogen bond donors: 2; Hydrogen bond acceptors: 3 [1] |
| Comparator Or Baseline | 3-Amino-3-oxopropanoic acid: Hydrogen bond donors: 2; Hydrogen bond acceptors: 2 [2] |
| Quantified Difference | +1 hydrogen bond acceptor for the target compound |
| Conditions | Calculated from molecular structure |
Why This Matters
This differentiates the compound for procurement in projects requiring specific non-covalent interactions, such as in co-crystallization studies or when designing selective inhibitors.
- [1] BaseChem. (n.d.). 3-amino-2-chloro-3-oxopropionic acid. Retrieved from https://basechem.org/. View Source
- [2] PubChem. (n.d.). 3-Amino-3-oxopropanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-3-oxopropanoic-acid. View Source
